molecular formula C10H17N3O5 B12897372 L-Prolyl-L-serylglycine CAS No. 23828-67-3

L-Prolyl-L-serylglycine

Cat. No.: B12897372
CAS No.: 23828-67-3
M. Wt: 259.26 g/mol
InChI Key: BGWKULMLUIUPKY-BQBZGAKWSA-N
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Description

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a hydroxy group, and an amido linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.

    Amidation Reaction: The amido linkage is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amido linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid
  • 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)butanoic acid
  • 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)pentanoic acid

Uniqueness

2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid stands out due to its specific combination of functional groups and stereochemistry. The presence of both a hydroxy group and an amido linkage in a single molecule provides unique reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

23828-67-3

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

IUPAC Name

2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1

InChI Key

BGWKULMLUIUPKY-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

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